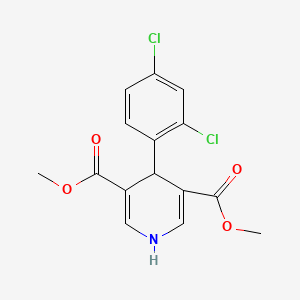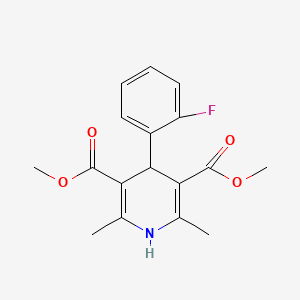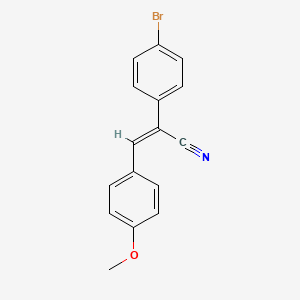![molecular formula C19H25NO4 B5525289 6-methoxy-N,3-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B5525289.png)
6-methoxy-N,3-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds closely related to 6-methoxy-N,3-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]-1-benzofuran-2-carboxamide involves several steps, including etherification, oximation, and Beckmann rearrangement. For example, 5,6-Dimethoxy-N-[(R)-4-methoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl]-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-7b-carboxamide was prepared through such processes, highlighting the complexity and precision required in synthesizing these molecules (Chen, Ye, & Hu, 2012).
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using techniques such as 1H NMR, MS, and X-ray single crystal diffraction analysis. These techniques provide detailed insights into the molecular geometry, bond lengths, angles, and overall three-dimensional structure of the compounds, which are crucial for understanding their chemical behavior and reactivity (Chen, Ye, & Hu, 2012).
Chemical Reactions and Properties
Chemical reactions involving compounds of this nature typically include a variety of transformations, such as cyclization, oxidation, and amidation. These reactions are pivotal for modifying the structure and, consequently, the properties of the molecules for specific applications. For instance, practical synthesis methods have been developed for related compounds, emphasizing the importance of efficient synthetic routes in the chemical industry (Ikemoto et al., 2005).
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility, and crystalline structure, are influenced by their molecular architecture. X-ray diffraction analysis, for example, plays a crucial role in determining the crystalline forms, which can affect the compound's stability and solubility (Chen, Ye, & Hu, 2012).
Scientific Research Applications
Synthesis and Chemical Properties
6-methoxy-N,3-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]-1-benzofuran-2-carboxamide is a compound with potential significance in chemical synthesis and pharmacology. Its structure suggests it could serve as a precursor or an intermediate in the synthesis of complex molecules. For example, compounds with similar benzofuran and furanyl components have been synthesized for their anti-inflammatory and analgesic properties, as demonstrated by the synthesis of novel benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines derived from visnaginone and khellinone (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These compounds exhibit significant cyclooxygenase-1/2 (COX-1/2) inhibition, demonstrating analgesic and anti-inflammatory activities.
Heterocyclic Derivative Syntheses
Heterocyclic compounds involving tetrahydrofuran, dioxolane, and oxazoline derivatives have been synthesized under oxidative carbonylation conditions, showing the versatility of similar furanyl and benzofuran derivatives in creating pharmacologically active agents (Bacchi et al., 2005). The reactions provide a pathway to diverse heterocycles, potentially applicable to compounds with structural similarities to 6-methoxy-N,3-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]-1-benzofuran-2-carboxamide.
Pharmacological Potential
Compounds structurally related to 6-methoxy-N,3-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]-1-benzofuran-2-carboxamide have shown pharmacological potential. For instance, novel furanyl derivatives from the red seaweed Gracilaria opuntia exhibited significant anti-inflammatory and antioxidative effects in various in vitro models, highlighting the therapeutic potential of furanyl benzofuran derivatives (Makkar & Chakraborty, 2018). These findings suggest that 6-methoxy-N,3-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]-1-benzofuran-2-carboxamide could also have promising pharmacological applications, pending further research.
properties
IUPAC Name |
6-methoxy-N,3-dimethyl-N-[3-(oxolan-2-yl)propyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-13-16-9-8-15(22-3)12-17(16)24-18(13)19(21)20(2)10-4-6-14-7-5-11-23-14/h8-9,12,14H,4-7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNOFTIAKFBYBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N(C)CCCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-cyclohexyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5525211.png)

![3-{5-[(2-chlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B5525225.png)
![ethyl 1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-4-piperidinecarboxylate](/img/structure/B5525232.png)


![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5525255.png)
![(3S)-1-{3-[(4-fluorobenzyl)thio]propanoyl}-N,N-dimethylazepan-3-amine](/img/structure/B5525263.png)
![N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B5525265.png)
![N-{3-[(mesitylsulfonyl)amino]phenyl}acetamide](/img/structure/B5525272.png)
![{[5-(2-nitrophenyl)-2-furyl]methylene}malonic acid](/img/structure/B5525281.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-1-(cyclopentylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5525290.png)
![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5525296.png)
